molecular formula C8H7BrN2 B1525296 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-58-6

4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

Numéro de catalogue: B1525296
Numéro CAS: 1190313-58-6
Poids moléculaire: 211.06 g/mol
Clé InChI: MRVVDEPYSRDEIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a brominated fused heterocycle that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . The pyrrolopyridine scaffold is a privileged structure in pharmaceutical development, forming the core of several bioactive molecules and approved therapies . This compound is particularly valuable as a building block for the exploration of novel anticancer agents. Related 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization, a key mechanism for anticancer activity . These inhibitors arrest the cell cycle in the G2/M phase and induce apoptosis in various cancer cell lines, demonstrating the significant research value of this chemical class . The bromine atom at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl and heteroaryl groups to structure-activity relationship (SAR) studies . The methyl group at the 2-position can influence the molecular properties and binding interactions. Researchers utilize this compound to develop new therapeutic candidates, especially in configuring constrained analogs of known bioactive compounds . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVVDEPYSRDEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266195
Record name 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-58-6
Record name 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis of 2-Methyl-4-bromopyridine Intermediate

A critical precursor for the target compound is 2-methyl-4-bromopyridine, which is synthesized through a multi-step process with high efficiency and industrial applicability, as detailed below:

Step Reaction Conditions Yield (%) Notes
1 Condensation of diethyl malonate with 2-chloro-4-nitropyridine Diethyl malonate + Na or K metal, toluene solvent, 90-120°C, 1.5h reaction, followed by acidic decarboxylation 92-95 Formation of 2-methyl-4-nitropyridine
2 Catalytic hydrogenation of 2-methyl-4-nitropyridine to 2-methyl-4-aminopyridine Pd/C catalyst, methanol solvent, 0.5 MPa H2 pressure, 20-40°C, 15h 94-97 Conducted in autoclave, filtration to remove catalyst
3 Sandmeyer-type bromination of 2-methyl-4-aminopyridine Acidification with HBr, cooling to -10 to 0°C, dropwise addition of bromine and sodium nitrite, pH adjustment to alkaline, extraction 95 Produces 2-methyl-4-bromopyridine with high purity

This method is characterized by mild reaction conditions, operational simplicity, and suitability for large-scale production with excellent yields and cost-effectiveness.

Cyclization to Form this compound

Following the synthesis of 2-methyl-4-bromopyridine, the pyrrolo[3,2-c]pyridine ring system is constructed through cyclization reactions involving amino or ethylenamine derivatives of bromopyridine:

  • A reported method involves the reaction of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine with iron powder in acetic acid under reflux conditions for approximately 45 minutes.
  • The reaction mixture changes color indicating progression and yields 4-bromo-1H-pyrrolo[2,3-c]pyridine analogs, which can be adapted for the 2-methyl derivative by appropriate substitution.
  • Work-up includes filtration, basification to pH 8, extraction, and purification to isolate the brominated pyrrolopyridine compound with yields around 73%.

Though this specific example is for the 4-bromo-1H-pyrrolo[2,3-c]pyridine isomer, similar methodologies apply to the this compound synthesis by modifying starting materials accordingly.

Comparative Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Remarks
Condensation & Decarboxylation Diethyl malonate, Na/K metal, 2-chloro-4-nitropyridine 90-120°C, toluene, acidic reflux 92-95 High yield, scalable
Hydrogenation 2-methyl-4-nitropyridine, Pd/C, H2 20-40°C, 0.5 MPa, 15h 94-97 Efficient reduction
Bromination 2-methyl-4-aminopyridine, HBr, Br2, NaNO2 -10 to 0°C, pH adjusted to 9 95 High selectivity
Cyclization 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine, Fe, AcOH Reflux 45 min ~73 Moderate yield, requires optimization

Mechanistic Insights and Industrial Relevance

  • The initial condensation forms the methyl-substituted pyridine ring via nucleophilic substitution and subsequent decarboxylation.
  • Catalytic hydrogenation reduces the nitro group to an amine, facilitating subsequent diazotization and bromination.
  • The bromination step employs a diazonium intermediate, enabling selective substitution at the 4-position.
  • Cyclization involving iron-mediated reductive conditions promotes ring closure to form the fused pyrrolopyridine system.
  • The described methods emphasize mild conditions, high selectivity, and operational simplicity, making them suitable for industrial scale-up.

Summary Table of Preparation Steps for this compound

Stage Intermediate/Product Key Reagents Conditions Yield (%) Notes
1 2-Methyl-4-nitropyridine Diethyl malonate, Na/K metal, 2-chloro-4-nitropyridine 90-120°C, acidic reflux 92-95 High purity, scalable
2 2-Methyl-4-aminopyridine Pd/C, H2, methanol 20-40°C, 0.5 MPa, 15h 94-97 Efficient catalytic reduction
3 2-Methyl-4-bromopyridine HBr, Br2, NaNO2 -10 to 0°C, pH 9 95 High selectivity
4 This compound Fe, AcOH, reflux ~73 (analogous) Moderate yield, requires purification

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structure, which includes both pyrrole and pyridine functionalities, allows it to interact with multiple biological targets. This versatility makes it a valuable scaffold for drug development.

Cancer Therapy

Research has indicated that derivatives of pyrrolo[3,2-c]pyridine, including 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, exhibit potent inhibitory effects against various cancer-related pathways. For example:

  • FGFR Inhibition : Compounds derived from this scaffold have shown significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. A study reported a derivative with IC50 values of 7 nM against FGFR1, suggesting strong potential for treating cancers driven by aberrant FGFR signaling .
  • MPS1 Inhibition : Another application involves the inhibition of MPS1 (monopolar spindle 1), a kinase involved in cell cycle regulation. Compounds based on the pyrrolo[3,2-c]pyridine scaffold demonstrated favorable pharmacokinetics and antiproliferative activity in human tumor xenograft models .

Antiviral and Antimycobacterial Activity

Beyond oncology, this compound has been explored for its antiviral and antimycobacterial properties:

  • Antiviral Activity : Certain derivatives have shown low micromolar inhibitory potency against viral integrases and other targets, indicating potential for treating viral infections .
  • Antimycobacterial Activity : Studies have identified compounds that inhibit the InhA enzyme crucial for Mycobacterium tuberculosis survival, demonstrating the compound's utility in treating tuberculosis .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate specific protein interactions:

  • Binding Affinity : Interaction studies have shown that this compound can effectively bind to various targets due to its unique substitution pattern. The presence of bromine and methyl groups enhances its chemical reactivity and binding capabilities .

Case Study: FGFR Inhibitors

In a study focusing on the design of FGFR inhibitors, researchers synthesized several derivatives based on the pyrrolo[3,2-c]pyridine framework. One notable compound exhibited significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .

Case Study: MPS1 Inhibitors

Another research effort aimed at developing MPS1 inhibitors highlighted the compound's ability to stabilize an inactive conformation of MPS1, preventing ATP binding. This mechanism was validated in cellular assays demonstrating dose-dependent inhibition of tumor growth .

Summary Table of Biological Activities

Activity TypeTarget/PathwayNotable Findings
FGFR InhibitionCancer TherapyIC50 values as low as 7 nM against FGFR1
MPS1 InhibitionCell Cycle RegulationEffective in HCT116 xenograft models
AntiviralViral IntegrasesLow micromolar potency observed
AntimycobacterialInhA enzymeEffective against Mycobacterium tuberculosis

Mécanisme D'action

The mechanism of action of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1379356-94-1)

  • Substituents : Bromine (position 2), chlorine (position 4).
  • Key Differences: The dual halogenation enhances electrophilicity, facilitating nucleophilic substitution reactions.

6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7)

  • Substituents : Bromine (position 6), methyl (position 2).
  • Key Differences : The [3,2-b] ring fusion alters the electronic distribution, shifting the reactivity of the bromine atom. The 6-bromo position may influence regioselectivity in cross-coupling reactions compared to the 4-bromo isomer in the target compound .

Analogues in Related Pyrrolo[2,3-b]pyridine Systems

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine ()

  • Substituents : Bromine (position 5), nitro (position 3).
  • Key Differences: The nitro group is a strong electron-withdrawing group, which polarizes the ring and directs reactivity toward electrophilic substitution. In contrast, the methyl group in the target compound acts as an electron donor, stabilizing the ring and modulating reaction pathways .

4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1256818-71-9)

  • Substituents : Bromine (position 4), trifluoromethyl (position 2).
  • Key Differences : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the methyl group in the target compound. This substitution enhances binding to hydrophobic pockets in enzymes but may reduce aqueous solubility .

Substituent Effects on Reactivity and Bioactivity

Halogen Position

  • 4-Bromo vs. 5-Bromo : In pyrrolo[2,3-b]pyridines (e.g., 5-bromo derivatives in ), bromine at position 5 facilitates Suzuki-Miyaura coupling with aryl boronic acids, yielding high yields (74–94%). The 4-bromo position in the target compound may offer alternative coupling regioselectivity .

Methyl vs. Ethyl Substituents

  • 2-Methyl vs.

Activité Biologique

4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8BrN, with a molecular weight of approximately 211.06 g/mol. The compound features a bromine atom at the 4-position and a methyl group at the 2-position of the pyrrolo ring, contributing to its unique chemical characteristics and biological activities.

1. Anticancer Activity

Preliminary studies indicate that derivatives of this compound may exhibit significant anticancer properties. Research has shown that similar compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds structurally related to this compound have been reported to inhibit FGFRs, which play a crucial role in tumor growth and metastasis. For instance, a derivative demonstrated IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cells .
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

2. Neuroprotective Effects

3. Anti-inflammatory Properties

Case Study 1: DYRK1A Inhibition

Case Study 2: FGFR Inhibition in Cancer Therapy

Another study evaluated the efficacy of pyrrolo[3,2-c]pyridine derivatives against FGFRs in cancer models. The findings indicated that these compounds not only inhibited cancer cell proliferation but also reduced migration and invasion capabilities .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyrrolopyridine precursor. For example, bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents like DMF or THF is common. Methylation at the 2-position can be achieved via alkylation with methyl iodide (MeI) in the presence of a base (e.g., NaH) . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of NBS) and purification via silica gel chromatography. Contradictions in reported yields (e.g., 36% vs. 75%) may arise from differences in precursor purity or reaction scale .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm in ¹H NMR) and bromine-induced deshielding of adjacent protons (δ ~8.3–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₈H₇BrN₂: ~226.97 g/mol) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromine vs. methyl positioning) but requires high-purity crystals .

Q. How can the bromine substituent be functionalized for downstream applications?

  • Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄ catalyst) to introduce diverse substituents. Optimize conditions (e.g., 1:1.2 molar ratio, 80–100°C in dioxane/water) to minimize dehalogenation side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies in SAR (structure-activity relationship) studies often arise from assay variability (e.g., cell line specificity) or impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity (>95% by HPLC). For example, methyl and bromine positions significantly alter kinase inhibition profiles .

Q. How can computational modeling predict reactivity or binding modes of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution trends, explaining bromine’s directing effects. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases, guiding rational design of derivatives .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Methodological Answer : Scale-up issues include exothermic bromination (risk of runaway reactions) and low solubility. Mitigate via:
  • Temperature Control : Gradual reagent addition under reflux.
  • Solvent Optimization : Switch to DMF/THF mixtures for better solubility.
  • Continuous Flow Chemistry : Improves heat dissipation and reproducibility .

Q. How do structural modifications impact metabolic stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. For 4-bromo-2-methyl derivatives, methyl groups enhance steric shielding, prolonging half-life in microsomal assays. Validate via LC-MS/MS metabolic profiling .

Key Research Gaps and Recommendations

  • Stereochemical Effects : Limited data on how pyrrolopyridine ring conformation influences reactivity. Prioritize X-ray studies .
  • Toxicity Profiling : DSSTox data (EPA) suggests moderate ecotoxicity; expand to in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.